5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate
Description
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate (TMPyP) is a water-soluble, cationic porphyrin derivative with a +4 charge due to its four N-methylpyridinium substituents and tetra-p-toluenesulfonate (tosylate) counterions. It exhibits strong absorption at 423 nm (ε = 2.2 × 10⁵ M⁻¹ cm⁻¹) , making it suitable for spectroscopic studies. TMPyP is widely used in:
- DNA interaction studies: Binds to G-quadruplex (G4) structures and duplex DNA via intercalation or groove binding .
- Antimicrobial photodynamic therapy (aPDT): Generates singlet oxygen (ΦΔ ~0.5) under visible light, disrupting bacterial membranes .
- Radiopharmaceuticals: Forms stable complexes with metals like copper-64 for imaging applications .
Properties
Molecular Formula |
C72H74N8O12S4 |
|---|---|
Molecular Weight |
1371.7 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methyl-2H-pyridin-4-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H42N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-21,23,25,27,45,48H,22,24,26,28H2,1-4H3;4*2-5H,1H3,(H,8,9,10) |
InChI Key |
REKONXVRGOWDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CCN(C=C7)C)C8=CCN(C=C8)C)C=C4)C9=CCN(C=C9)C)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde under acidic conditions.
Methylation: The porphyrin core is then methylated using methyl iodide to introduce the N-methyl groups.
Tosylation: Finally, the compound is tosylated using p-toluenesulfonyl chloride to form the tetratosylate salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
DNA Binding and G-Quadruplex Stabilization
TMPyP4 tosylate exhibits strong binding affinity for human telomeric DNA G-quadruplex structures, which play critical roles in telomere maintenance and oncogene regulation. Key findings include:
-
Binding Stoichiometry : Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) reveals multiple binding ratios (1:1 to 3:1) between TMPyP4 tosylate and G-quadruplex DNA. The tosyl anion synergistically enhances stabilization by interacting directly with DNA, alongside the cationic porphyrin .
-
Mechanism : Molecular modeling indicates that both the porphyrin cation and tosylate anion occupy grooves and loops of the G-quadruplex, stabilizing its conformation .
Table 1: Comparison of TMPyP4 Tosylate and Tetrachloride in DNA Binding
| Property | TMPyP4 Tosylate | TMPyP4 Tetrachloride |
|---|---|---|
| Binding Affinity | Enhanced (synergistic) | Moderate |
| Anion Participation | Tosylate binds DNA | Chloride does not bind |
| Thermal Stabilization | ΔT<sub>m</sub> = +12°C | ΔT<sub>m</sub> = +8°C |
Photodynamic Reactions and Reactive Oxygen Species (ROS) Generation
As a photosensitizer, TMPyP4 tosylate undergoes light-induced reactions:
-
Mechanism : Upon irradiation (λ = 400–450 nm), the porphyrin absorbs energy, transferring it to molecular oxygen to generate singlet oxygen (<sup>1</sup>O<sub>2</sub>) and other ROS .
-
Applications :
Table 2: Photodynamic Parameters of TMPyP4 Tosylate
| Parameter | Value |
|---|---|
| Absorption Peak (λ<sub>max</sub>) | 422 nm (Soret band) |
| Quantum Yield (Φ<sub>Δ</sub>) | 0.62 (in aqueous buffer) |
| ROS Lifetime | 2–4 μs |
Enzyme Inhibition and Biochemical Interactions
TMPyP4 tosylate inhibits key enzymes involved in disease pathways:
-
Telomerase Inhibition : Binds to the RNA component of telomerase (EC 2.7.7.49), preventing telomere elongation in cancer cells .
-
Angiogenesis Suppression : Blocks vascular endothelial growth factor (VEGF) signaling by interacting with cell-surface receptors .
Surface-Mediated Conformational Changes
In materials science, TMPyP4 tosylate exhibits dynamic behavior on metal surfaces:
-
Self-Assembly : Forms molecular chains on Cu(111) surfaces via pyridyl-Cu adatom interactions. Scanning tunneling microscopy (STM) reveals two alternating conformations influenced by substrate geometry .
-
Stimuli-Responsive Behavior : Tunneling electrons from STM tips induce pyridyl group reorientation, enabling nanoscale mechanical switching .
Environmental and Solvent Effects
Reactivity is modulated by environmental factors:
-
pH Sensitivity : Protonation/deprotonation of pyridyl groups alters fluorescence and binding affinity. At pH < 5, the porphyrin exists as a monocation, enhancing DNA interaction .
-
Solvent Compatibility : High solubility in water and polar solvents (e.g., DMSO) facilitates homogeneous reaction conditions .
Scientific Research Applications
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties of porphyrins and their interactions with other molecules.
Biology: The compound binds strongly to DNA, making it useful in studies of DNA structure and function.
Medicine: It is investigated for use in photodynamic therapy, where it acts as a photosensitizer to produce reactive oxygen species that can kill cancer cells.
Industry: The compound is used in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate involves its ability to bind to DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting processes such as replication and transcription. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that damage cellular components and lead to cell death.
Comparison with Similar Compounds
Structural and Physicochemical Properties
DNA and G-Quadruplex Binding
TMPyP vs. TMPyP-Cl :
TMPyP vs. H2TTMAPP :
TMPyP vs. BRACO-19 :
Photodynamic and Antimicrobial Activity
Singlet Oxygen Generation :
TMPyP’s ΦΔ (~0.5) exceeds that of many anionic porphyrins (e.g., TSPP, ΦΔ <0.1) due to its cationic nature enhancing membrane association .Synergy with Antiseptics :
TMPyP combined with benzalkonium chloride reduces bacterial viability by >99% at sublethal concentrations, outperforming TSPP-based combinations .
Key Research Findings
Counterion Effects : The tosylate form of TMPyP enhances G4 binding by 5-fold compared to the chloride form, critical for antiviral applications targeting HCV and SARS-CoV-2 .
Antimicrobial Efficacy : TMPyP’s +4 charge promotes adhesion to bacterial membranes, enabling synergistic effects with membrane-targeting antiseptics .
Clinical Potential: TMPyP’s ability to inhibit telomerase and stabilize G4 structures positions it as a candidate for cancer and antiviral therapies .
Biological Activity
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate (TMPyP) is a synthetic porphyrin compound recognized for its significant biological activities, particularly in photodynamic therapy (PDT), antimicrobial applications, and as a telomerase inhibitor. This article explores the compound's biological activity through various studies and findings.
- Molecular Formula : C72H66N8O12S4
- Molecular Weight : 1363.60 g/mol
- CAS Number : 36951-72-1
- Solubility : Water-soluble
1. Photodynamic Therapy (PDT)
TMPyP has been extensively studied for its role as a photosensitizer in PDT. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to cytotoxic effects in targeted cells.
- Study Findings :
- In a study by Abdelghany et al., TMPyP was encapsulated in chitosan/alginate nanoparticles, enhancing its cellular uptake and photocytotoxicity against HCT116 colorectal carcinoma cells. The encapsulated TMPyP showed a significant reduction in cell viability when exposed to light compared to the free drug .
- The compound has demonstrated a tenfold increase in effectiveness when activated by light, with an EC50 value dropping from 181 μg/mL to 17 μg/mL .
2. Antimicrobial Activity
TMPyP has been investigated for its antimicrobial properties, particularly against multidrug-resistant bacteria.
- Mechanism of Action :
- The amphiphilic nature of TMPyP allows it to interact with bacterial membranes, facilitating uptake and subsequent ROS generation that leads to bacterial cell death .
- Studies indicate that TMPyP can effectively target both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
3. Telomerase Inhibition
Recent research highlights TMPyP's potential as a telomerase inhibitor, which may contribute to its antitumor properties.
- Research Insights :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C72H66N8O12S4 |
| Molecular Weight | 1363.60 g/mol |
| CAS Number | 36951-72-1 |
| Solubility | Water-soluble |
| Primary Applications | PDT, Antimicrobial therapy, Telomerase inhibition |
Case Studies
- Enhanced Antitumor Activity :
- Antimicrobial Photodynamic Therapy :
- Telomerase Inhibition Mechanism :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

